TH5487

描述

TH5487 是一种有效的 8-氧鸟嘌呤 DNA 糖基化酶 1 (OGG1) 抑制剂,该酶负责从双链 DNA 中切除 7,8-二氢-8-氧鸟嘌呤,以启动碱基切除修复。 这种糖基化酶活性与许多病理状况相关,包括癌症、炎症和神经退行性疾病 .

作用机制

TH5487 通过抑制 OGG1 的活性发挥其作用。 它与酶的活性位点结合,阻止其识别和切除 DNA 中的 7,8-二氢-8-氧鸟嘌呤。 这种抑制导致氧化性 DNA 损伤的积累,这会影响细胞过程并有助于该化合物的治疗作用 .

生化分析

Biochemical Properties

TH5487 interacts with the enzyme OGG1, which is the main DNA glycosylase responsible for the excision of 7,8-dihydro-8-oxoguanine (8-oxoG) from duplex DNA to initiate base excision repair . The interaction between this compound and OGG1 alters OGG1 chromatin dynamics and prevents incisions .

Cellular Effects

This compound has been shown to induce the accumulation of genomic 8-oxoG lesions . Furthermore, it reduces OGG1–chromatin binding and results in lower recruitment of OGG1 to regions of DNA damage . Inhibiting OGG1 with this compound impairs OGG1′s incision activity, resulting in fewer DNA double-strand breaks in oxidatively stressed cells .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of OGG1’s ability to recognize its DNA substrate . This results in the prevention of DNA repair and modification of OGG1 chromatin dynamics . The inhibition of OGG1 by this compound also interferes with OGG1′s incision activity, leading to fewer DNA double-strand breaks in cells exposed to oxidative stress .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not mentioned in the available literature, it is known that this compound treatment results in the accumulation of genomic 8-oxoG lesions over time .

Metabolic Pathways

This compound is involved in the base excision repair pathway, where it inhibits the activity of the OGG1 enzyme . This enzyme is responsible for the excision of 8-oxoG, a common form of oxidative DNA damage .

准备方法

合成路线和反应条件

TH5487 的合成涉及多个步骤,包括核心结构的形成和随后的功能化。 确切的合成路线和反应条件是专有的,未在公开场合详细披露。 据了解,该化合物是使用标准有机化学技术合成的,包括亲核取代和偶联反应 .

工业生产方法

This compound 的工业生产可能涉及优化合成路线,以最大限度地提高产率和纯度。 这可能包括使用自动化合成设备和高通量筛选来确定最有效的反应条件 .

化学反应分析

反应类型

TH5487 会经历各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 该化合物也可以进行还原反应,尽管这些反应不太常见。

常用试剂和条件

涉及 this compound 的反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 反应条件通常涉及控制温度和 pH 值,以确保预期结果 .

主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。

科学研究应用

TH5487 具有广泛的科学研究应用,包括:

相似化合物的比较

类似化合物

TH2840: 另一种 OGG1 抑制剂,具有类似的性质,但效力和选择性不同。

TH5487 的独特性

This compound 在其对 OGG1 的高效力和选择性方面是独一无二的,使其成为研究该酶在 DNA 修复中的作用及其作为治疗靶点的潜力的宝贵工具。 它抑制 OGG1 活性并改变染色质动力学的能力使其与其他类似化合物区分开来 .

属性

IUPAC Name |

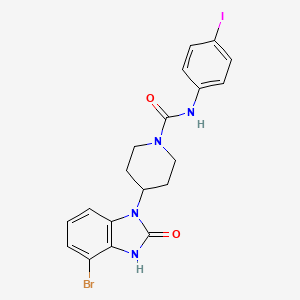

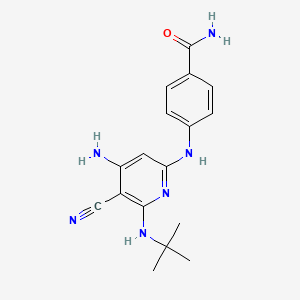

4-(4-bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrIN4O2/c20-15-2-1-3-16-17(15)23-19(27)25(16)14-8-10-24(11-9-14)18(26)22-13-6-4-12(21)5-7-13/h1-7,14H,8-11H2,(H,22,26)(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLKVWWPFOLPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C(=CC=C3)Br)NC2=O)C(=O)NC4=CC=C(C=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrIN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

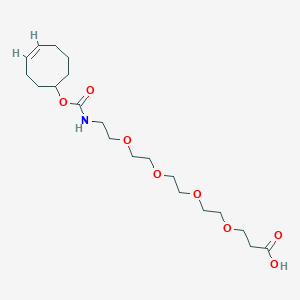

![[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B611257.png)

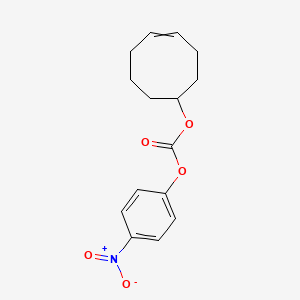

![3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside](/img/structure/B611267.png)